Lipophilicity (XLogP3) Comparison: Phenethyl vs. Phenyl and Cyclohexyl Analogs
The target compound exhibits an XLogP3 of 3.2 [1], which falls within the optimal range for CNS drug candidates (typically XLogP 2–4). The N-phenyl analog (CAS 1105222-99-8, C17H20N2O3S2, MW 364.48 g/mol) has a lower XLogP (estimated ~2.5) due to the absence of the ethyl linker and reduced hydrophobicity . The N-cyclohexyl analog (CAS 941905-51-7, C17H26N2O3S2, MW 370.53 g/mol) has a higher XLogP (~3.5) that may increase nonspecific binding and reduce aqueous solubility . The 0.7 log unit separation between the phenethyl and phenyl variants corresponds to approximately a 5-fold difference in octanol–water partition coefficient, a magnitude known to shift blood–brain barrier permeation and metabolic clearance rates.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | N-Phenyl analog: XLogP3 ~2.5; N-Cyclohexyl analog: XLogP3 ~3.5 |
| Quantified Difference | ΔXLogP3 ≈ 0.7 (phenethyl vs. phenyl); ΔXLogP3 ≈ 0.3 (phenethyl vs. cyclohexyl) |
| Conditions | Computed by XLogP3 method, PubChem platform (2021 release) |
Why This Matters
For CNS-targeted projects, a 0.7 logP difference can be the difference between CNS penetration and peripheral restriction, making the phenethyl compound a more predictable starting point for neuropharmacology campaigns.
- [1] PubChem Compound Summary for CID 44015564. XLogP3-AA property. National Center for Biotechnology Information (2025). View Source
